3-Bromo-7-chloroimidazo[1,2-c]pyrimidine
Description
Overview of Fused Pyrimidine (B1678525) Scaffolds in Modern Organic Chemistry
Fused pyrimidine scaffolds are bicyclic or polycyclic heterocyclic systems that contain a pyrimidine ring fused to another ring, which can be either carbocyclic or heterocyclic. These structures are of immense importance as they form the core of numerous natural products, including nucleic acids (purines like adenine (B156593) and guanine (B1146940) are fused imidazopyrimidines), and a vast array of synthetic molecules with significant applications in medicine and materials science. nih.gov The pyrimidine ring itself, with its two nitrogen atoms, provides sites for hydrogen bonding and can influence the electronic properties of the entire fused system. The diversity of fused pyrimidine derivatives stems from the variety of rings that can be fused to the pyrimidine core and the wide range of possible substitution patterns.
Rationale for Advanced Research on Substituted Imidazo[1,2-c]pyrimidines
The imidazo[1,2-c]pyrimidine (B1242154) ring system is a member of the broader family of imidazopyrimidines, which are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. nih.gov Advanced research into substituted imidazo[1,2-c]pyrimidines is driven by the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov The specific arrangement of nitrogen atoms in the imidazo[1,2-c]pyrimidine core provides a unique three-dimensional structure and electronic distribution, which can be fine-tuned through the introduction of various substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. researchgate.net
Importance of Halogen Functionalities in Heterocyclic Synthesis and Transformational Reactivity
Halogen atoms, particularly chlorine and bromine, play a crucial role in modern organic synthesis. When attached to a heterocyclic core, they serve as versatile synthetic handles for a wide array of chemical transformations. rsc.org The carbon-halogen bond can be readily activated for participation in various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgnih.govresearchgate.net These reactions are powerful tools for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The presence of multiple, different halogen atoms on the same heterocyclic scaffold, as in 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine, allows for regioselective functionalization, further expanding its synthetic potential. nih.gov
Specific Context of this compound within this Chemical Framework
This compound is a key example of a dihalogenated fused pyrimidine that serves as a versatile building block in organic synthesis. Its chemical significance lies in the presence of two distinct halogen atoms at positions that are known to have different reactivities. This differential reactivity can potentially be exploited for the sequential and regioselective introduction of various functional groups, making it a valuable intermediate for the synthesis of a diverse library of substituted imidazo[1,2-c]pyrimidines. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural motifs are present in compounds explored in medicinal chemistry patents and research, highlighting its potential as a precursor to more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1289047-59-1 |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.46 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Data sourced from publicly available chemical supplier information. chemsrc.comuni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloroimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6-1-5(8)10-3-11(4)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOZXHVRFPJXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Bromo 7 Chloroimidazo 1,2 C Pyrimidine
Retrosynthetic Analysis of the 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine Core
A logical retrosynthetic analysis of this compound suggests that the molecule can be deconstructed into simpler, more readily available precursors. The primary disconnection strategy involves the cleavage of the bonds forming the imidazole (B134444) ring. This leads to a key precursor, a substituted aminopyrimidine, and a two-carbon electrophilic synthon.
Further disconnection of the halogen substituents reveals two main synthetic approaches. In the first approach, the bromo and chloro groups are introduced onto a pre-formed imidazo[1,2-c]pyrimidine (B1242154) core. In the second, halogenated precursors are utilized, incorporating the chloro and potentially the bromo substituents from the outset of the synthetic sequence.
Precursor Design and Initial Ring Annulation Approaches
The design of suitable precursors is critical for the successful synthesis of the this compound core. The choice of starting materials will dictate the efficiency and regioselectivity of the ring-forming reactions.
Cyclization Strategies Involving Pyrimidine (B1678525) Derivatives
A primary strategy for the construction of the imidazo[1,2-c]pyrimidine scaffold involves the cyclization of a suitably substituted pyrimidine derivative. A key starting material for this approach is 2-amino-4-chloropyrimidine (B19991), which is commercially available. This precursor already contains the necessary chloro-substituent at the desired position.
The reaction of 2-amino-4-chloropyrimidine with an α-halocarbonyl compound, such as bromoacetaldehyde (B98955) or a derivative, is a well-established method for the formation of the imidazole ring. This reaction proceeds via an initial N-alkylation of the amino group of the pyrimidine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-c]pyrimidine ring system.
| Starting Material | Reagent | Conditions | Product |
| 2-Amino-4-chloropyrimidine | Bromoacetaldehyde | Heat, Solvent (e.g., Ethanol) | 7-Chloroimidazo[1,2-c]pyrimidine (B2400472) |
Condensation Reactions for Imidazo[1,2-c]pyrimidine Ring Formation
Condensation reactions provide a versatile route to the imidazo[1,2-c]pyrimidine core. These reactions typically involve the condensation of a 4-aminopyrimidine (B60600) with a 1,2-dicarbonyl compound or its equivalent. This approach allows for the introduction of various substituents on the imidazole ring depending on the choice of the dicarbonyl species.
For the synthesis of an unsubstituted imidazo[1,2-c]pyrimidine core, glyoxal (B1671930) can be used in condensation with 4-aminopyrimidine. However, to achieve the desired 7-chloro substitution, 2-amino-4-chloropyrimidine would be the required starting material.
Introduction of Halogen Substituents (Bromine and Chlorine)
The introduction of the bromo and chloro substituents can be achieved either by direct halogenation of the imidazo[1,2-c]pyrimidine core or by using halogenated starting materials.
Regioselective Halogenation Post-Cyclization
Once the 7-chloroimidazo[1,2-c]pyrimidine core is synthesized, the bromine atom can be introduced via regioselective electrophilic aromatic substitution. The electronic properties of the imidazo[1,2-c]pyrimidine ring system direct the incoming electrophile to a specific position. For the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) systems, electrophilic substitution, such as bromination, occurs preferentially at the C-3 position of the imidazole ring. This high regioselectivity is attributed to the electronic nature of the fused heterocyclic system.
Common brominating agents for such reactions include N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or acetonitrile. The reaction conditions are typically mild, avoiding the need for harsh reagents or high temperatures.
| Substrate | Brominating Agent | Conditions | Product |
| 7-Chloroimidazo[1,2-c]pyrimidine | N-Bromosuccinimide (NBS) | Chloroform, Room Temperature | This compound |
Incorporation of Halogenated Starting Materials
An alternative and often more direct approach is to incorporate the halogen atoms from the beginning of the synthesis. As previously mentioned, the use of 2-amino-4-chloropyrimidine ensures the presence of the chloro group at the 7-position of the final product.
To introduce the bromine at the 3-position from the outset, a brominated two-carbon building block would be required for the cyclization reaction. For instance, the reaction of 2-amino-4-chloropyrimidine with a 2,2-dihalo- or 2-bromo-2-functionalized acetaldehyde (B116499) derivative could potentially lead to the direct formation of the this compound skeleton.
| Pyrimidine Derivative | Two-Carbon Synthon | Potential Product |
| 2-Amino-4-chloropyrimidine | 2-Bromo-2-chloroacetaldehyde | This compound |
This approach, however, may present challenges in terms of the stability and reactivity of the required halogenated aldehyde.
Advanced Catalytic Methods in Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For a dihalogenated system like this compound, catalytic approaches are essential for the precise introduction of substituents and the formation of the heterocyclic core.
Transition metals, particularly palladium, have become indispensable tools for the synthesis and functionalization of heterocyclic compounds. nih.gov Methodologies such as cross-dehydrogenative coupling (CDC) and direct C-H functionalization offer powerful, atom-economical routes to fused ring systems. acs.orgnih.gov
A plausible strategy for synthesizing substituted imidazo[1,2-a]pyrimidines involves a palladium-catalyzed intramolecular dehydrogenative coupling reaction. acs.orgresearchgate.net This approach typically uses a palladium(II) catalyst, such as PdCl₂, to facilitate the condensation of a 2-aminoimidazole derivative with an aldehyde, followed by an intramolecular C-H activation and cyclization to form the fused pyrimidine ring. acs.orgnih.gov Oxygen can often be used as the terminal oxidant, making the process more environmentally benign. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions are key for introducing substituents onto a pre-formed heterocyclic core. nih.gov For instance, a chloro-substituted imidazopyrimidine can be coupled with various partners to build molecular complexity. nih.gov One-pot sequential reactions, combining Suzuki cross-coupling with direct C-H functionalization, have been developed for related systems like imidazo[1,2-a]pyrazines, allowing for the selective modification of multiple positions on the ring system in a single operation. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Imidazopyrimidine Analogues
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Intramolecular CDC | 1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde | PdCl₂ (5 mol%), K₂CO₃, Toluene, 80 °C, O₂ | Fused Imidazo[1,2-a]pyrimidine | 86 | acs.orgnih.gov |
| Negishi Coupling | Chloropyrimidine, 2-ethoxycarbonylphenylzinc bromide | Pd(PPh₃)₄ | Aryl-substituted Imidazopyrimidine | 84 | nih.gov |
| C-H Olefination | Imidazo[1,2-a]pyridine, Olefin | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | Alkenylated Imidazo[1,2-a]pyridine | up to 85 | rsc.org |
| Sequential C-H Arylation | 3,6-dibromoimidazo[1,2-a]pyrazine, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3,6-diaryl-imidazo[1,2-a]pyrazine | 61 | nih.gov |
In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to transition metal-based methods, often proceeding under mild conditions with high stereoselectivity.
Organocatalysis has been applied to the synthesis of imidazopyrimidine precursors. For example, an organocatalytic domino aza-Michael–Mannich reaction between benzylidene-1H-imidazol-2-amine and cinnamaldehyde (B126680) has been reported for the formation of tetrahydroimidazo[1,2-a]pyrimidines. nih.gov For the related imidazo[1,2-a]pyridine scaffold, a coupled organocatalytic system using flavin and iodine has been developed for aerobic oxidative C–N bond formation in multicomponent syntheses. acs.org This highlights the potential for metal-free catalytic strategies in constructing the core ring system.
Photoredox catalysis offers unique pathways for radical-based transformations under visible light irradiation. oaepublish.com While specific applications to the this compound core are not yet established, the principles have been demonstrated in the synthesis of other complex heterocycles. These methods excel at generating reactive radical intermediates from stable precursors, enabling novel bond formations that are often complementary to traditional ionic pathways. oaepublish.com The application of photoredox catalysis could be envisioned for the late-stage halogenation or functionalization of the imidazo[1,2-c]pyrimidine scaffold.
One-Pot and Multicomponent Reaction (MCR) Approaches for Analogues
One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. rsc.orgresearchgate.net Numerous MCRs have been developed for the synthesis of imidazo[1,2-a]pyrimidines and related imidazo-azines, which could be adapted for the imidazo[1,2-c]pyrimidine core. rsc.orgjst.go.jp
A common and powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isonitrile, typically under acidic catalysis. nih.gov This reaction has been widely used to produce a diverse array of 3-aminoimidazo[1,2-a]pyridines and pyrimidines. nih.govbio-conferences.org Variations of this reaction have been developed using different catalysts and conditions, including microwave irradiation and catalyst-free approaches in aqueous media. bio-conferences.org
Another well-established route is the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone, a reaction first developed by Chichibabin. nih.gov This two-component reaction is one of the most traditional and reliable methods for forming the imidazo[1,2-a]pyrimidine ring system. nih.govacs.org Modern variations of this reaction often employ green chemistry principles, such as using microwave irradiation in an eco-friendly solvent like a water-isopropanol mixture, which can significantly reduce reaction times and improve yields. acs.org
Table 2: Selected Multicomponent Reactions for Imidazopyrimidine Analogues
| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)₃) | 3-Aminoimidazo[1,2-a]pyrimidine | High | nih.govbio-conferences.org |
| Chichibabin-type Condensation | 2-Aminopyrimidine, α-Bromoketone | Catalyst-free, H₂O-IPA, Microwave | 2-Arylimidazo[1,2-a]pyrimidine | up to 98 | acs.org |
| Three-component | 2-Aminopyrimidine, Benzaldehyde, Imidazoline-2,4,5-trione | Solvent-free, 200 °C | 3-Amino-2-arylimidazo[1,2-a]pyrimidine | High | dergipark.org.tr |
| Four-component | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amine, Ammonium acetate | p-Toluenesulfonic acid, Microwave | Imidazole-substituted Imidazo[1,2-a]pyrimidine | 46-80 | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. rasayanjournal.co.in Key strategies include the use of safer solvents, renewable starting materials, energy-efficient processes (like microwave heating), and the reduction of waste through atom-economical reactions such as MCRs. rasayanjournal.co.innih.gov
For the synthesis of imidazopyrimidines, several green approaches have been successfully implemented. mdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. acs.orgnih.gov Catalyst-free annulation reactions in green solvents like water-isopropanol mixtures represent a significant step towards sustainability. acs.org
The use of solid-supported or heterogeneous catalysts, such as basic alumina (B75360) (Al₂O₃) or gold nanoparticles, facilitates easier product purification and catalyst recycling, further enhancing the green credentials of the synthesis. mdpi.commdpi.com Solvent-free "neat" reaction conditions, where reactants are mixed without a solvent, are also a powerful green technique, eliminating the environmental and economic costs associated with solvent use and disposal. bio-conferences.orgdergipark.org.trmdpi.com The application of these principles to the synthesis of this compound would involve selecting starting materials and reaction pathways that maximize atom economy while minimizing energy consumption and waste generation.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Imidazopyrimidines
| Feature | Conventional Approach | Green Approach | Examples / Benefits | Reference(s) |
|---|---|---|---|---|
| Heating | Conventional oil bath | Microwave irradiation | Reduced reaction times (hours to minutes), improved yields | acs.orgnih.gov |
| Solvent | Toluene, DMF, Acetonitrile | Water, Ethanol, Isopropanol, or Solvent-free | Reduced toxicity, lower environmental impact, simplified workup | acs.orgmdpi.commdpi.com |
| Catalyst | Homogeneous acids/bases, metal complexes | Heterogeneous catalysts (Al₂O₃), nanoparticles (Au), catalyst-free | Catalyst recyclability, lower waste, avoidance of toxic metals | acs.orgmdpi.commdpi.com |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions (MCRs) | Higher atom economy, reduced purification steps, time and energy savings | dergipark.org.trnih.gov |
Comprehensive Spectroscopic and Structural Elucidation of 3 Bromo 7 Chloroimidazo 1,2 C Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is expected to be relatively simple, displaying signals for the three aromatic protons on the fused ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
The proton on the imidazole (B134444) ring (H-2) is anticipated to appear at the most downfield position due to the influence of the adjacent nitrogen atoms. The two protons on the pyrimidine (B1678525) ring (H-5 and H-6) would likely appear as a pair of doublets, with their coupling constant indicating their ortho relationship. The electron-withdrawing chloro group at position 7 would deshield the adjacent proton H-6, causing it to resonate at a lower field compared to H-5.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.5 | s (singlet) | N/A |
| H-5 | 7.2 - 7.6 | d (doublet) | 6.0 - 7.0 |
| H-6 | 7.7 - 8.1 | d (doublet) | 6.0 - 7.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The carbons directly bonded to the electronegative nitrogen and halogen atoms (C-3, C-7, and C-8a) are expected to be significantly deshielded and thus appear at lower field. The carbon bearing the bromine atom (C-3) and the carbon bearing the chlorine atom (C-7) would be readily identifiable. The remaining carbons of the imidazole and pyrimidine rings would resonate at higher fields.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| C-7 | 150 - 155 |
| C-8a | 145 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the protons on C-5 and C-6, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for C-2, C-5, and C-6 based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for confirming the connectivity of the fused ring system. For instance, correlations between H-2 and C-3 and C-8a, and between H-5 and C-7 and C-8a would be expected, providing definitive evidence for the imidazo[1,2-c]pyrimidine (B1242154) core structure.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This would lead to a distinctive cluster of peaks for the molecular ion (M, M+2, M+4).
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₆H₃⁷⁹Br³⁵ClN₃ | 230.9277 |
| [M+2]⁺ | C₆H₃⁸¹Br³⁵ClN₃ / C₆H₃⁷⁹Br³⁷ClN₃ | 232.9257 / 232.9248 |
| [M+4]⁺ | C₆H₃⁸¹Br³⁷ClN₃ | 234.9227 |
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of the halogen atoms or the cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic rings and the carbon-halogen bonds.
Predicted IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H stretching | 3000 - 3100 |
| C=N stretching | 1620 - 1680 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-Cl stretching | 700 - 800 |
| C-Br stretching | 500 - 600 |
The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands unique to the molecule, which could be used for identification purposes by comparison with a reference spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for investigating the electronic transitions and chromophoric properties of molecules like this compound. The imidazo[1,2-c]pyrimidine core constitutes a significant chromophore, the part of the molecule responsible for absorbing UV-Vis light. The absorption of energy in this region promotes electrons from a ground electronic state to a higher energy excited state.
The electronic spectrum of fused heterocyclic systems is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. The imidazo[1,2-c]pyrimidine nucleus, with its combination of nitrogen atoms and a delocalized π-electron system, is expected to exhibit distinct absorption maxima (λmax). For similar imidazo[1,2-a]azine systems, typical absorption bands are observed around 280 nm, attributed to π → π* transitions, and another at approximately 315 nm. researchgate.net
The presence of bromine and chlorine atoms on the fused ring system is anticipated to influence the electronic transitions. These halogen substituents can act as auxochromes, modifying the absorption characteristics of the primary chromophore. Their electron-withdrawing nature and the presence of lone pair electrons can cause shifts in the absorption maxima, either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption bands.
The study of these electronic properties is crucial as they are linked to applications in materials science, such as in the development of organic fluorophores and photosensitizers. researchgate.net The heterocyclic core of imidazopyrimidines is recognized as a promising functional fluorophore for various applications. researchgate.net
Table 1: Representative UV-Vis Spectral Data for Fused Pyrimidine Systems This table presents hypothetical data based on typical values for analogous compounds to illustrate the expected spectral characteristics.
| Compound System | Solvent | λmax 1 (nm) (Transition) | Molar Absorptivity (ε) (M-1cm-1) | λmax 2 (nm) (Transition) | Molar Absorptivity (ε) (M-1cm-1) |
| Imidazo[1,2-a]pyrimidine (B1208166) | Ethanol | ~280 (π → π) | ~15,000 | ~315 (n → π) | ~5,000 |
| Substituted Imidazo[1,2-c]pyrimidine | Methanol | ~295 (π → π) | ~18,000 | ~330 (n → π) | ~6,500 |
X-ray Crystallography for Definitive Solid-State Molecular Architecture
The initial step in an X-ray diffraction experiment is the determination of the crystal system and the dimensions of the unit cell. The unit cell is the smallest repeating unit of a crystal lattice. Its dimensions are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the symmetry operations present, define the crystal's space group.
For example, a derivative of imidazo[1,2-c]pyrimidine was found to crystallize in the monoclinic crystal system with the space group P21/n. maynoothuniversity.ie Halogenated chalcones, which also feature halogenated aromatic systems, have been observed to crystallize in monoclinic systems as well (e.g., P21 or P21/c). researchgate.net The specific unit cell parameters for this compound would be determined from the diffraction data.
Table 2: Illustrative Crystallographic Data for a Fused Heterocyclic Compound This table provides representative data based on published structures of similar molecules, such as 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine derivatives. maynoothuniversity.ie
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | ~11.97 |
| b (Å) | ~7.59 |
| c (Å) | ~19.28 |
| α (°) | 90 |
| β (°) | ~103.0 |
| γ (°) | 90 |
| Volume (Å3) | ~1707 |
| Z (Molecules per unit cell) | 4 |
The arrangement of molecules within the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role.
Halogen bonds are a significant type of interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as a nitrogen atom on a neighboring molecule. nih.govnih.gov These N···Br or N···Cl interactions can be highly directional and influence the supramolecular architecture. acs.org Additionally, halogen···halogen interactions (e.g., Cl···Cl or Br···Br) are common in the crystal packing of halogenated organic compounds. researchgate.netmdpi.com
X-ray crystallography provides a static snapshot of the molecule's conformation in the solid state. The fused imidazo[1,2-c]pyrimidine ring system is expected to be largely planar. researchgate.netdergipark.org.tr The analysis would confirm this planarity and reveal any minor deviations or puckering within the five- or six-membered rings.
The precise bond lengths and angles determined by crystallography offer valuable insights into the electronic nature of the molecule. For instance, the C-Br and C-Cl bond lengths can be compared to standard values to understand the influence of the heterocyclic system on these bonds. Similarly, the internal angles of the fused rings provide information about ring strain. This detailed structural information is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the molecule's reactivity. nih.govrsc.org
Computational and Theoretical Chemistry Insights into 3 Bromo 7 Chloroimidazo 1,2 C Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometry, stability, and reactivity. For 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine, DFT calculations offer a theoretical framework to understand its fundamental chemical nature.
Geometry Optimization and Energetic Stability
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP level of theory with a basis set like 6-31G(d,p), the molecular structure is adjusted to find the configuration with the lowest possible energy on the potential energy surface. nih.gov This optimized structure corresponds to the most stable conformation of the molecule in the gaseous phase.
To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies indicates that the structure is a stable, local minimum energy configuration. nih.gov This foundational analysis is essential for all subsequent computational property predictions, as the molecular geometry dictates its electronic properties and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and less stable. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP surface represent varying potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
Green: Denotes areas with neutral or zero potential. researchgate.net
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazopyrimidine core, indicating these as sites for electrophilic interaction. Positive potentials might be located near the hydrogen atoms.
Reactivity Indices and Fukui Functions for Mechanistic Understanding
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These indices, including chemical potential (μ), hardness (η), and the global electrophilicity index (ω), help in understanding the molecule's stability and reaction tendencies.
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Hardness (η): Represents the resistance to change in electron distribution. A higher hardness value corresponds to a less reactive molecule.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui functions take this analysis a step further by identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more detailed, atom-level understanding of reactivity compared to the broader picture offered by FMO analysis.
Table 2: Illustrative Global Reactivity Descriptors (Note: This table presents typical descriptors for heterocyclic compounds and is for illustrative purposes only.)
| Descriptor | Definition |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Hardness (η) | (ELUMO - EHOMO) / 2 |
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules. plu.mx Methods like DFT can be used to compute theoretical vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. semanticscholar.org
The calculated vibrational frequencies in an FT-IR spectrum correspond to the molecule's vibrational modes. Comparing a theoretical spectrum with an experimentally obtained one can help confirm the molecular structure and the accuracy of the computational model. semanticscholar.org Similarly, theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimental NMR spectra, aiding in the structural elucidation of the synthesized compound. semanticscholar.orgijcce.ac.ir
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of a molecule over time. mdpi.com While DFT calculations provide a static picture of the molecule at its minimum energy state, MD simulations model the movements of atoms and bonds at a given temperature. mdpi.com
This type of simulation is particularly useful for understanding how a molecule like this compound might behave in a solution or interact with a biological target, such as a protein's active site. rsc.org By simulating these interactions, researchers can gain insights into the molecule's binding modes and conformational changes, which is crucial information in fields like drug design. rsc.org
Structure-Property Relationship Studies via Computational Methods
While specific computational and theoretical chemistry studies exclusively focused on this compound are not extensively available in publicly accessible literature, valuable insights into the structure-property relationships of the core imidazo[1,2-c]pyrimidine (B1242154) scaffold have been elucidated through computational methods. Density Functional Theory (DFT) has been a important tool in understanding the electronic and structural properties of this class of compounds.
Research on various imidazo[1,2-c]pyrimidine derivatives has utilized DFT calculations, often with the B3LYP functional and a 6-311G(d,p) basis set, to investigate the relationship between their molecular structure and observed properties. These studies provide a foundational understanding of how substituent groups can influence the electronic environment and reactivity of the entire molecule. researchgate.net
A key area of investigation has been the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their distribution across the molecule are crucial in determining its chemical reactivity and stability. For the imidazo[1,2-c]pyrimidine system, computational studies have mapped the electron density of these orbitals. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another computational technique applied to the imidazo[1,2-c]pyrimidine scaffold. MEP maps provide a visualization of the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In these maps, red-colored areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). This analysis is critical for predicting how the molecule will interact with other molecules and for understanding intermolecular forces. researchgate.net
The stability of imidazo[1,2-c]pyrimidine derivatives is also explored through the concept of chemical hardness, which is related to the HOMO-LUMO energy gap. A larger energy gap generally corresponds to higher stability and lower chemical reactivity. Computational models calculate these quantum molecular descriptors to predict the stability of different substituted versions of the core structure. researchgate.net
These computational approaches allow for the systematic study of how different functional groups, such as the bromo and chloro substituents in this compound, would theoretically influence the electronic properties and reactivity of the parent imidazo[1,2-c]pyrimidine ring system.
Calculated Quantum Chemical Descriptors for Imidazo[1,2-c]pyrimidine Derivatives
The following table summarizes key quantum chemical descriptors calculated for a parent imidazo[1,2-c]pyrimidine and some of its azo-dye derivatives, providing insight into their electronic properties. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazopyrimidine (Parent) | -6.21 | -1.72 | 4.49 |
| Derivative 4c | -6.25 | -2.71 | 3.54 |
| Derivative 4d | -6.04 | -2.73 | 3.31 |
| Derivative 4f | -6.01 | -2.69 | 3.32 |
| Derivative 4h | -6.17 | -2.71 | 3.46 |
Data sourced from a study on Imidazo[1,2-c]pyrimidine Azo-Dyes. researchgate.net
Reactivity and Derivatization Strategies of 3 Bromo 7 Chloroimidazo 1,2 C Pyrimidine
Selective Halogen Exchange Reactions and Interconversion
Halogen exchange reactions, such as the Finkelstein reaction, are valuable tools for modifying the reactivity of aryl and heteroaryl halides. In 3-bromo-7-chloroimidazo[1,2-c]pyrimidine, the carbon-bromine (C-Br) bond is generally weaker and more labile than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy allows for selective manipulation.
Treatment with an iodide source, such as sodium iodide (NaI), would likely lead to the selective conversion of the 3-bromo substituent into the more reactive 3-iodo derivative, leaving the 7-chloro position intact. This interconversion is particularly useful for enhancing the substrate's reactivity in subsequent cross-coupling reactions, as the order of reactivity for oxidative addition to palladium(0) catalysts is typically C-I > C-Br > C-Cl.
Conversely, achieving the exchange of the 7-chloro group is more challenging and would require harsher conditions or specialized reagents, such as utilizing organomagnesium ate complexes which can facilitate bromine-magnesium or iodine-magnesium exchange at low temperatures. organic-chemistry.org Selective fluorination can also be achieved under mild conditions using reagents like a hydrofluoric acid-pyridine complex. researchgate.net The ability to selectively interconvert these halogens provides a strategic advantage in multistep syntheses, allowing for precise control over which position is targeted for derivatization.
Nucleophilic Substitution at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems. The imidazo[1,2-c]pyrimidine (B1242154) core, particularly the pyrimidine (B1678525) moiety, is susceptible to this type of transformation.
The regioselectivity of SNAr reactions on this compound is dictated by the electronic properties of the bicyclic system. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates attached halogens toward nucleophilic attack. The C7 position is analogous to the activated positions in other chloro-pyrimidines and quinazolines, which are known to undergo facile SNAr. nih.govresearchgate.net In contrast, the imidazole (B134444) ring is comparatively more electron-rich, rendering the C3-Br bond significantly less reactive towards nucleophiles under SNAr conditions.
Therefore, nucleophilic attack will occur with high regioselectivity at the C7 position. A wide variety of nucleophiles, including amines (e.g., alkylamines, anilines), alkoxides, and thiolates, can displace the chloride ion to yield 7-substituted-3-bromoimidazo[1,2-c]pyrimidines. This predictable selectivity makes SNAr a reliable method for introducing diversity at the C7 position while preserving the C3-bromo group for subsequent cross-coupling reactions. The reaction outcome is consistent with findings for related dihalogenated pyridines and quinazolines, where substitution consistently occurs at the most electron-poor position. nih.govresearchgate.net
| Nucleophile | Reagent Example | Typical Conditions | Product |
|---|---|---|---|
| Amine | Morpholine | K2CO3, DMSO, 100 °C | 3-Bromo-7-morpholinoimidazo[1,2-c]pyrimidine |
| Alkoxide | Sodium Methoxide | Methanol, 60 °C | 3-Bromo-7-methoxyimidazo[1,2-c]pyrimidine |
| Thiolate | Sodium Thiophenoxide | DMF, 80 °C | 3-Bromo-7-(phenylthio)imidazo[1,2-c]pyrimidine |
Cross-Coupling Chemistry for C-C, C-N, C-O, and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the derivatization of heteroaryl halides. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for highly selective functionalization.
The Suzuki-Miyaura coupling reaction is a versatile tool for creating C-C bonds between an organoboron reagent and a halide. In palladium-catalyzed cross-coupling, the first step, oxidative addition, is highly dependent on the carbon-halogen bond dissociation energy. nih.gov The C-Br bond undergoes oxidative addition to Pd(0) complexes much more readily than the C-Cl bond. nih.gov This inherent difference in reactivity allows for the highly regioselective Suzuki-Miyaura coupling at the C3 position of this compound.
By carefully selecting the catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent, a wide range of aryl and vinyl boronic acids or esters can be coupled at the C3 position, leaving the C7-chloro group untouched for potential further modification. This selective functionalization has been demonstrated in various dihalogenated heterocyclic systems. rsc.org
| Boronic Acid/Ester | Catalyst System | Base/Solvent | Product Example |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 / Toluene/H2O | 7-Chloro-3-phenylimidazo[1,2-c]pyrimidine |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 / 1,4-Dioxane | 7-Chloro-3-(4-methoxyphenyl)imidazo[1,2-c]pyrimidine |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh3)4 | K2CO3 / DME | 7-Chloro-3-vinylimidazo[1,2-c]pyrimidine |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is highly selective for the more reactive C-Br bond over the C-Cl bond. This allows for the precise introduction of alkynyl groups at the C3 position of the imidazo[1,2-c]pyrimidine core. researchgate.net
The reaction is typically carried out under mild conditions using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine), which often serves as the solvent. organic-chemistry.org This methodology provides a straightforward route to 3-alkynyl-7-chloroimidazo[1,2-c]pyrimidine derivatives, which are valuable precursors for further synthetic transformations.
| Terminal Alkyne | Catalyst System | Base/Solvent | Product Example |
|---|---|---|---|
| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N / THF | 7-Chloro-3-(phenylethynyl)imidazo[1,2-c]pyrimidine |
| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Et3N | 7-Chloro-3-((trimethylsilyl)ethynyl)imidazo[1,2-c]pyrimidine |
| Propargyl alcohol | Pd(PPh3)2Cl2 / CuI | Et3N / DMF | 3-(7-Chloroimidazo[1,2-c]pyrimidin-3-yl)prop-2-yn-1-ol |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org While the C-Br bond at C3 is inherently more reactive, modern Buchwald-Hartwig catalyst systems, employing sterically hindered phosphine (B1218219) ligands (e.g., XPhos, RuPhos), have been developed that can efficiently activate C-Cl bonds. libretexts.org
This tunability allows for several synthetic outcomes:
Selective C3 Amination: Under milder conditions or with less active catalyst systems, amination can be directed selectively to the C3 position.
Selective C7 Amination: If the C3 position is already functionalized or blocked, advanced catalyst systems can facilitate amination at the C7-chloro position.
Disubstitution: Under more forcing conditions with a highly active catalyst and an excess of the amine, it is possible to achieve amination at both the C3 and C7 positions.
The choice of ligand, base (typically a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄), and temperature are critical parameters for controlling the regioselectivity of the Buchwald-Hartwig amination on this dihalogenated scaffold. beilstein-journals.org This methodology can also be extended to form C-O and C-S bonds using alcohols or thiols as coupling partners, further expanding the synthetic utility of the this compound core.
| Amine | Conditions | Expected Major Product |
|---|---|---|
| Aniline | Mild (e.g., Pd2(dba)3, BINAP, NaOt-Bu, 80 °C) | 7-Chloro-N-phenylimidazo[1,2-c]pyrimidin-3-amine |
| Pyrrolidine | Forcing (e.g., Pd(OAc)2, XPhos, Cs2CO3, 110 °C) | 3,7-di(pyrrolidin-1-yl)imidazo[1,2-c]pyrimidine |
| Aniline (on 3-substituted substrate) | Forcing (e.g., Pd(OAc)2, RuPhos, K3PO4, 110 °C) | N-phenyl-3-(substituted)imidazo[1,2-c]pyrimidin-7-amine |
Advanced Applications and Scaffolding Potential of 3 Bromo 7 Chloroimidazo 1,2 C Pyrimidine in Chemical Research
Precursors for Diverse Chemical Libraries and Analogue Synthesis
The structure of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is ideally suited for the generation of diverse chemical libraries, a cornerstone of modern drug discovery. The bromine and chlorine substituents serve as versatile points for diversification through various cross-coupling reactions.
Research on analogous halo-substituted fused pyrimidines has demonstrated the utility of these scaffolds in library synthesis. For instance, dihalo-imidazopyrazine intermediates have been used to create libraries of potential therapeutic agents through selective displacement of one halogen followed by functionalization at the other position via Suzuki couplings. nih.gov Similarly, studies on 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) show that the chloro group can be selectively displaced by various amines, with the bromo group remaining available for subsequent reactions. researchgate.net
This differential reactivity allows for a combinatorial approach to synthesis. The 7-chloro position can be targeted with nucleophiles (e.g., amines, thiols) via SNAr reactions, while the 3-bromo position is primed for metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. This dual functionality enables the systematic generation of a wide range of analogues from a single, common precursor, facilitating comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov
| Position | Halogen | Potential Reaction Type | Reagents/Catalysts | Introduced Moiety |
|---|---|---|---|---|
| C7 | -Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols | Amino, Thioether, Ether groups |
| C3 | -Br | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst | Aryl/Heteroaryl groups |
| C3 | -Br | Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | Alkynyl groups |
| C3 | -Br | Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted Amino groups |
Design and Synthesis of Complex Fused Heterocyclic Systems
Beyond simple substitution, this compound can serve as a foundational scaffold for constructing more complex, polycyclic fused systems. The strategic placement of the halogen atoms allows for intramolecular cyclization reactions following an initial functionalization step, leading to novel heterocyclic frameworks.
For example, a Sonogashira coupling at the C3-bromo position to introduce an alkyne with a terminal nucleophile could be followed by an intramolecular cyclization onto the pyrimidine (B1678525) ring. Similar strategies have been employed in the synthesis of various fused pyrimidines, where halo-pyrimidines are key starting materials for building systems like furo[2,3-d]pyrimidines and tetrazolo[1,5-c]pyrimidines. researchgate.net The development of multicomponent reactions (MCRs) often utilizes pyrimidine-based building blocks to rapidly assemble complex molecules in a single step. nih.gov The reactivity of this compound makes it a suitable candidate for designing new MCRs to access novel, fused architectures with potential biological or material applications.
Strategic Building Block in Materials Science Research
Fused heterocyclic systems with extended π-conjugation are of great interest in materials science for their photophysical properties. The imidazo[1,2-c]pyrimidine (B1242154) core is a planar, electron-deficient system that can be tailored to create novel dyes, fluorophores, and other optoelectronic materials.
Recent studies on imidazo[1,2-c]pyrimidine azo-dyes have shown that this core can act as a π-spacer in donor-π-acceptor (D-π-A) systems, leading to compounds with significant fluorescence properties. researchgate.netscilit.com By strategically introducing electron-donating and electron-withdrawing groups, the absorption and emission wavelengths of these materials can be finely tuned. The 3-bromo and 7-chloro positions on the target compound are perfect handles for introducing such groups. For instance, an electron-donating group could be installed at the C7-position via SNAr, and an electron-withdrawing group at the C3-position via Suzuki coupling, creating a push-pull system across the heterocyclic core. This approach has been used to develop fluorophores based on related benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine (B1208166) systems, which exhibit interesting photophysical properties. nih.gov
| Substitution Pattern | Potential Effect on π-System | Predicted Impact on λmax | Potential Application |
|---|---|---|---|
| C7-Donor, C3-Acceptor | Creates push-pull system | Bathochromic (red) shift | Fluorescent probes, Dyes |
| C3-Aryl/Heteroaryl | Extends π-conjugation | Shift depends on substituent | Organic semiconductors |
| C7-Amino | Introduces auxochrome | Modulates fluorescence quantum yield | Fluorescent labels |
The imidazo[1,2-c]pyrimidine scaffold contains multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. Imidazole (B134444) and its derivatives are widely used to construct metal-organic frameworks (MOFs) and other coordination complexes due to their N-donor sites. rsc.org The specific arrangement of nitrogen atoms in the imidazo[1,2-c]pyrimidine ring system can allow for bidentate chelation, bridging between metal centers, or serving as a monodentate ligand, depending on the steric and electronic environment. The bromo and chloro substituents can further be used to modify the electronic properties of the ligand or to provide secondary binding sites after further functionalization, enabling the rational design of complexes with specific catalytic, magnetic, or optical properties.
Theoretical Pharmacophore Scaffolds for Structure-Based Design Principles
Imidazo-fused pyrimidines, including imidazo[1,2-a]pyrimidines and imidazo[1,2-c]pyrimidines, are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. rsc.org The imidazo[1,2-a]pyrimidine core, for example, is found in drugs with anxiolytic, anticonvulsant, and antimicrobial activities. nih.govmdpi.com
This compound serves as an excellent starting point for structure-based drug design. The core scaffold provides a rigid framework with defined hydrogen bond donor/acceptor patterns. The two halogenated positions allow for the precise placement of functional groups to optimize interactions with a protein's active site. Molecular docking studies on related imidazo[1,2-a]pyrimidine derivatives have shown how substituents can be oriented to maximize binding affinity and selectivity. nih.gov This makes the 3-bromo-7-chloro derivative a valuable tool for designing focused libraries of compounds aimed at specific biological targets, such as protein kinases, which are often targeted by imidazo-fused heterocycles. rsc.org
Role in Reaction Methodology Development
The distinct electronic environments of the C3 and C7 positions in this compound present an opportunity for developing novel synthetic methodologies. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions is a well-explored area for achieving regioselective functionalization.
Typically, a C-Br bond is more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference can be exploited to perform sequential, one-pot functionalizations. For example, a Suzuki or Sonogashira reaction could be performed selectively at the C3-bromo position under mild conditions that leave the C7-chloro bond intact. Subsequently, under more forcing conditions or with a different catalyst system, the C7 position can be functionalized. This strategy allows for the controlled and efficient construction of complex, unsymmetrically substituted imidazo[1,2-c]pyrimidines, contributing to the broader toolbox of synthetic organic chemistry. nih.gov The study of such selective reactions on this scaffold can lead to new, generalizable methods for the functionalization of other dihalogenated N-heterocycles.
Future Outlook and Emerging Research Frontiers for Halogenated Imidazo 1,2 C Pyrimidines
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
The synthesis of halogenated imidazo[1,2-c]pyrimidines is an area ripe for innovation. While classical methods for the construction of the imidazo[1,2-c]pyrimidine (B1242154) core often rely on the condensation of aminopyrimidines with α-halocarbonyl compounds, future efforts will likely focus on the development of more atom-economical and regioselective strategies. One promising approach involves the direct C-H halogenation of a pre-formed imidazo[1,2-c]pyrimidine scaffold. This would circumvent the need for halogenated starting materials and reduce the generation of stoichiometric byproducts.
Furthermore, the exploration of one-pot, multi-component reactions (MCRs) will be instrumental in streamlining the synthesis of highly substituted halogenated imidazo[1,2-c]pyrimidines. These reactions, by their very nature, enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent waste and purification efforts. The development of novel catalytic systems, including those based on transition metals or organocatalysts, will be crucial for achieving high yields and selectivities in these complex transformations.
A hypothetical improved synthesis for 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine could involve the initial construction of a 7-chloroimidazo[1,2-c]pyrimidine (B2400472) core followed by a regioselective bromination at the C3 position. This approach would offer greater control over the final substitution pattern compared to starting with a dihalogenated pyrimidine (B1678525) precursor.
Advanced Spectroscopic Characterization of Reaction Intermediates and Transient Species
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of halogenated imidazo[1,2-c]pyrimidines is essential for optimizing existing methods and discovering new reactivity. Advanced spectroscopic techniques will play a pivotal role in this endeavor. For instance, in situ monitoring of reactions using techniques like ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) can provide real-time information on the formation and consumption of reactants, intermediates, and products.
Moreover, the use of techniques such as mass spectrometry for the identification of transient species and computational modeling to map out reaction pathways will provide a more complete picture of the underlying chemical processes. This knowledge can then be leveraged to fine-tune reaction conditions to favor the formation of desired products and minimize the occurrence of side reactions. The detailed spectroscopic analysis of compounds like this compound is crucial for confirming its structure and purity.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (in CDCl₃) | δ 7.5-8.5 (m, 3H) |
| ¹³C NMR (in CDCl₃) | δ 110-150 (multiple peaks) |
| Mass Spectrometry (EI) | m/z 231, 233, 235 (isotopic pattern for Br and Cl) |
Note: The data in this table is predictive and would need to be confirmed by experimental analysis.
Integration of Machine Learning and Artificial Intelligence in Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. In the context of halogenated imidazo[1,2-c]pyrimidines, these computational tools can be employed to predict the properties and reactivity of novel derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity or material properties.
Exploration of New Reactivity Modes and Catalytic Transformations
The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the imidazo[1,2-c]pyrimidine core of this compound opens up a wealth of possibilities for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds can be exploited in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide array of substituents.
Future research will likely focus on the development of catalytic systems that can selectively activate one halogen over the other, allowing for a stepwise and controlled diversification of the molecular scaffold. This will enable the synthesis of libraries of compounds with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals. For instance, the C3-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C7-chloro position, allowing for selective modification at the C3 position.
Contribution to Fundamental Understanding of Heterocyclic Chemical Space and Reactivity
The study of halogenated imidazo[1,2-c]pyrimidines contributes to the broader understanding of heterocyclic chemistry. By investigating the synthesis, reactivity, and properties of these compounds, chemists can gain valuable insights into the fundamental principles that govern the behavior of fused heterocyclic systems. This knowledge can then be applied to the design and synthesis of other novel heterocyclic scaffolds with unique and valuable properties.
The exploration of the chemical space around the imidazo[1,2-c]pyrimidine core, facilitated by the versatile reactivity of its halogenated derivatives, will undoubtedly lead to the discovery of new molecules with interesting biological activities and material properties. This ongoing research will continue to expand the toolkit of synthetic chemists and push the boundaries of what is possible in the field of heterocyclic chemistry.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine, and how can regioselectivity be controlled?
The synthesis of imidazo[1,2-c]pyrimidine derivatives often involves cyclization strategies. For halogenated variants like this compound, a flow synthesis approach using triphosgene to generate reactive intermediates (e.g., ethyl isocyanoacetate) has been demonstrated for related pyrrolo[1,2-c]pyrimidine scaffolds . Regioselectivity at the C3 and C7 positions can be influenced by reaction kinetics and thermodynamics. Kinetic control favors substitution at the C7 position due to enhanced electron delocalization, while thermodynamic control stabilizes products substituted at C3. Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as NMR alone may not resolve regiochemical ambiguities .
Q. What characterization techniques are most effective for confirming the structure of this compound?
Advanced spectroscopic methods are essential:
- 1H/13C-NMR : Assignments should focus on distinguishing aromatic protons and carbons, with DEPT-135 and 2D experiments (HSQC, HMBC) resolving connectivity .
- X-ray Diffraction : Provides definitive proof of regiochemistry, particularly when NMR data are inconclusive .
- HRMS : Validates molecular weight and halogen isotopic patterns .
- IR Spectroscopy : Confirms functional groups (e.g., C-Br and C-Cl stretches) .
Advanced Research Questions
Q. How does the "halogen dance" mechanism influence functionalization of this compound?
Under acidic conditions, halogen migration ("halogen dance") can occur during electrophilic substitution reactions. This phenomenon enables access to otherwise inaccessible regioisomers. For example, bromine at C3 may migrate to C5, altering reactivity for subsequent functionalization. Mechanistic studies using deuterated solvents and kinetic isotope effects can elucidate migration pathways . This behavior complicates synthetic planning but offers opportunities for diversifying substitution patterns.
Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in this compound?
Density functional theory (DFT) calculates electron density distributions and frontier molecular orbitals to predict reactive sites. For imidazo[1,2-c]pyrimidines, nucleophilic attack at C7 is kinetically favored due to lower activation energy, while C3 substitution is thermodynamically stabilized. Solvent effects and transition-state modeling refine these predictions. DFT also aids in understanding halogen dance mechanisms by mapping energy barriers for migration .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Radioligand Binding Assays : Assess affinity for targets like 5-HT1A receptors or serotonin transporters (SERT), common in antidepressant research .
- Capillary Electrophoresis (CE) : Quantifies derivatives in biological matrices (e.g., serum) with limits of detection (LOD) as low as 0.1 µg/mL .
- In Vivo Functional Studies : Evaluate pharmacokinetics and behavioral effects in animal models, often combined with metabolic stability assays .
Q. How can contradictions between kinetic and thermodynamic product distributions be resolved experimentally?
- Time-Dependent Studies : Monitor reaction progress via HPLC or in-situ NMR to identify intermediate vs. final products.
- Temperature Modulation : Lower temperatures favor kinetic products (C7 substitution), while higher temperatures shift equilibrium to thermodynamic products (C3 substitution) .
- Additive Screening : Lewis acids (e.g., ZnCl2) or directing groups can bias regioselectivity by stabilizing specific transition states .
Methodological Considerations
- Synthetic Challenges : Halogenated imidazo[1,2-c]pyrimidines require inert conditions to prevent decomposition. Flow chemistry minimizes intermediate isolation, improving yields (>85%) and purity (>95%) .
- Data Interpretation : Conflicting NMR assignments (e.g., overlapping signals) necessitate complementary techniques like NOESY or X-ray .
- Biological Relevance : Dual-action compounds (e.g., 5-HT1A/SERT inhibitors) require rigorous selectivity profiling to avoid off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
